N-(4-chlorophenyl)-3,4-difluorobenzenesulfonamide
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Overview
Description
N-(4-chlorophenyl)-3,4-difluorobenzenesulfonamide, also known as DBCO-NHS ester, is a chemical compound that is widely used in scientific research applications. It is a reactive molecule that can be used to label biomolecules such as proteins, nucleic acids, and carbohydrates. The compound is synthesized using a specific method that involves the reaction of 4-chloroaniline with 3,4-difluorobenzenesulfonyl chloride.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3,4-difluorobenzenesulfonamide ester involves the reaction of the ester group with primary amines on biomolecules such as proteins, nucleic acids, and carbohydrates. The reaction forms a stable covalent bond between the biomolecule and the N-(4-chlorophenyl)-3,4-difluorobenzenesulfonamide ester. The resulting bioconjugate can then be used for a variety of applications such as imaging, drug delivery, and proteomics.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3,4-difluorobenzenesulfonamide ester is a relatively non-toxic compound that does not have any significant biochemical or physiological effects. However, it is important to note that the labeled biomolecules may have altered biochemical and physiological properties depending on the functional group that is used for labeling.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorophenyl)-3,4-difluorobenzenesulfonamide ester is its versatility in labeling a variety of biomolecules with different functional groups. It is also a relatively stable compound that can be stored for long periods of time. However, one limitation of N-(4-chlorophenyl)-3,4-difluorobenzenesulfonamide ester is its relatively low yield of around 50-60%. It is also important to note that the labeling reaction can be affected by factors such as pH, temperature, and the concentration of the reagents.
Future Directions
There are several future directions for the use of N-(4-chlorophenyl)-3,4-difluorobenzenesulfonamide ester in scientific research. One area of research is the development of new functional groups for labeling biomolecules. Another area of research is the optimization of the labeling reaction to improve the yield and efficiency of the process. Additionally, N-(4-chlorophenyl)-3,4-difluorobenzenesulfonamide ester can be used in the development of new biosensors and diagnostic assays for a variety of applications.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-3,4-difluorobenzenesulfonamide ester involves the reaction of 4-chloroaniline with 3,4-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is purified by column chromatography. The yield of the product is typically around 50-60%.
Scientific Research Applications
N-(4-chlorophenyl)-3,4-difluorobenzenesulfonamide ester is widely used in scientific research applications as a bioconjugation reagent. It can be used to label biomolecules such as proteins, nucleic acids, and carbohydrates with a variety of functional groups such as azides, alkynes, and cyclooctynes. The labeled biomolecules can then be used for a variety of applications such as imaging, drug delivery, and proteomics. N-(4-chlorophenyl)-3,4-difluorobenzenesulfonamide ester is also used in the development of biosensors and diagnostic assays.
properties
IUPAC Name |
N-(4-chlorophenyl)-3,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(14)12(15)7-10/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEVWLNFEIURCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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